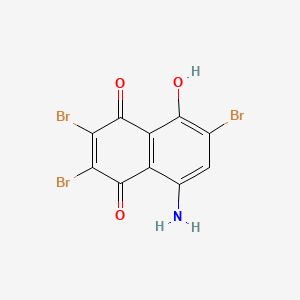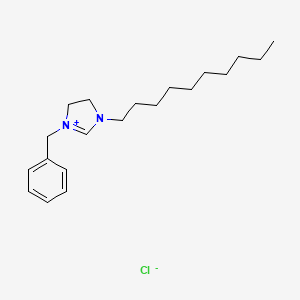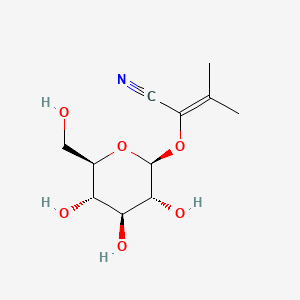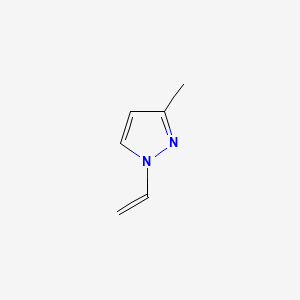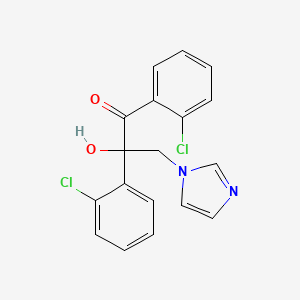
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its applications in various fields, including chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to produce 2,4-dinitroaniline. This is followed by the diazotization of 2,4-dinitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with N-phenylnaphthalen-1-amine under basic conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the aromatic rings.
Coupling Reactions: As an azo compound, it can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Coupling: Other diazonium salts under basic conditions.
Major Products
Reduction: Formation of 4-((2,4-diaminophenyl)azo)-N-phenylnaphthalen-1-amine.
Substitution: Halogenated derivatives of the original compound.
Coupling: Formation of more complex azo compounds.
Aplicaciones Científicas De Investigación
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a dye in textile and printing industries.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to participate in redox reactions. The nitro groups can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules. Additionally, the azo group can participate in electron transfer reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
4-Nitroaniline: Used in the synthesis of dyes and pigments.
Azo dyes: A broad class of compounds used for coloring textiles and other materials.
Uniqueness
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine is unique due to its specific structure, which combines the properties of both 2,4-dinitrophenyl and azo compounds. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from scientific research to industrial processes.
Propiedades
Número CAS |
79811-55-5 |
|---|---|
Fórmula molecular |
C22H15N5O4 |
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
4-[(2,4-dinitrophenyl)diazenyl]-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C22H15N5O4/c28-26(29)16-10-11-21(22(14-16)27(30)31)25-24-20-13-12-19(17-8-4-5-9-18(17)20)23-15-6-2-1-3-7-15/h1-14,23H |
Clave InChI |
LDNMUBGKPCFSHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



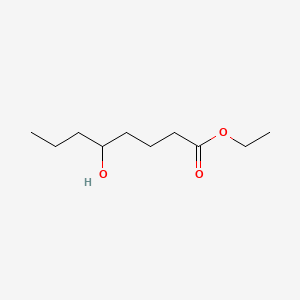



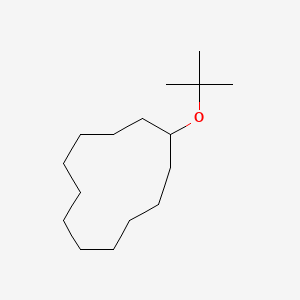


![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
